molecular formula C14H13NO4S B2541009 (Biphenyl-4-sulfonylamino)-acetic acid

(Biphenyl-4-sulfonylamino)-acetic acid

Cat. No.: B2541009
M. Wt: 291.32 g/mol
InChI Key: ZIAFXLGSGMQYPL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PMID24900526C1 involves multiple steps, starting from commercially available starting materials. The synthetic route typically includes:

    Formation of the core structure: This involves the construction of the central scaffold of the molecule through a series of condensation and cyclization reactions.

    Functional group modifications: Introduction of specific functional groups to enhance the inhibitory activity against MMP-12. This may involve reactions such as alkylation, acylation, and halogenation.

    Purification and characterization: The final compound is purified using techniques like column chromatography and characterized using spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).

Industrial Production Methods

Industrial production of PMID24900526C1 follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and high-throughput purification techniques. Reaction conditions are carefully controlled to ensure consistency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

PMID24900526C1: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halides and organometallic compounds are employed under conditions such as reflux or room temperature.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered biological activity, while substitution reactions can introduce new functional groups that enhance or modify the compound’s properties.

Scientific Research Applications

PMID24900526C1: has a wide range of scientific research applications:

    Chemistry: Used as a probe to study the activity and inhibition of MMP-12.

    Biology: Investigated for its role in modulating extracellular matrix degradation and its effects on cellular processes.

    Medicine: Explored as a potential therapeutic agent for diseases involving excessive matrix degradation, such as chronic obstructive pulmonary disease (COPD) and certain cancers.

    Industry: Utilized in the development of diagnostic tools and assays for detecting MMP-12 activity.

Mechanism of Action

PMID24900526C1: exerts its effects by binding to the active site of MMP-12, thereby inhibiting its enzymatic activity. This inhibition prevents the breakdown of extracellular matrix components, which is crucial in conditions where excessive matrix degradation is detrimental. The molecular targets include the zinc ion in the active site of MMP-12, and the pathways involved are related to the regulation of extracellular matrix turnover.

Comparison with Similar Compounds

PMID24900526C1: is unique in its high specificity and potency as an MMP-12 inhibitor. Similar compounds include:

    PD166793: Another MMP-12 inhibitor with a different core structure.

    Marimastat: A broad-spectrum MMP inhibitor with activity against multiple MMPs, including MMP-12.

    Batimastat: Similar to marimastat but with different pharmacokinetic properties.

The uniqueness of PMID24900526C1 lies in its selective inhibition of MMP-12, making it a valuable tool for studying the specific role of this enzyme in various biological processes and diseases.

Properties

IUPAC Name

2-[(4-phenylphenyl)sulfonylamino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4S/c16-14(17)10-15-20(18,19)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-9,15H,10H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIAFXLGSGMQYPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Glycine (5 mmol) is reacted with 4-biphenylsulfonyl chloride (about 5 mmol) in the presence of 1N NaOH solution (10 ml), ether (21 ml) and THF (2 ml) using the procedure described in Example 5 to give the title product.
Quantity
5 mmol
Type
reactant
Reaction Step One
Quantity
5 mmol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
21 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One

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